molecular formula C20H21N3O4 B11316663 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B11316663
M. Wt: 367.4 g/mol
InChI Key: GLHOGZHWBXLQGE-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions: The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the oxadiazole intermediate.

    Acylation: The final step involves the acylation of the oxadiazole derivative with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

  • N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide
  • N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4/c1-14-3-7-17(8-4-14)26-13-18(24)21-12-11-19-22-20(23-27-19)15-5-9-16(25-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,21,24)

InChI Key

GLHOGZHWBXLQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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